Piketoprofen

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

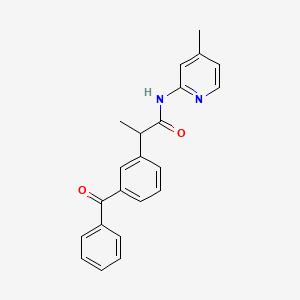

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKKFRSMGBFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021570, DTXSID90866814 | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60576-13-8 | |

| Record name | Piketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piketoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piketoprofen's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties, particularly in topical formulations for musculoskeletal and joint disorders.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic effects within the inflammatory pathways. The primary mechanism of action for this compound, consistent with other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2][3] While the precise selectivity profile of this compound for the COX isoforms, COX-1 and COX-2, remains a subject of some debate in the available literature, evidence suggests a potential for selective modulation of COX-2.[2] This guide will synthesize the current understanding of this compound's interaction with key inflammatory enzymes, present available quantitative data for the closely related compound ketoprofen to provide context, detail relevant experimental protocols for assessing its activity, and visualize the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of this compound's anti-inflammatory and analgesic effects lies in its ability to inhibit the activity of cyclooxygenase (COX) enzymes.[2][3] COX enzymes, also known as prostaglandin H synthase (PGHS), are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[5]

-

COX-2: This isoform is typically inducible, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[4][5]

This compound, by inhibiting COX enzymes, effectively curtails the production of these pro-inflammatory prostaglandins, thereby mitigating the inflammatory response.[3]

COX-2 Selectivity of this compound

Quantitative Inhibition Data (Ketoprofen as a Surrogate)

Due to the limited availability of specific IC50 values for this compound, data for the structurally and functionally related NSAID, ketoprofen, is presented below to provide a comparative context for COX inhibition. It is crucial to note that these values are for ketoprofen and may not be directly extrapolated to this compound.

| Compound | Target | IC50 | Species | Assay Conditions |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | Not Specified | In vitro enzyme assay |

| S-(+)-Ketoprofen | COX-2 | 27 nM | Not Specified | In vitro enzyme assay |

Data sourced from publicly available information on S-(+)-Ketoprofen.[6]

Potential Involvement in Other Inflammatory Pathways

While COX inhibition is the primary mechanism, the broader effects of NSAIDs on other inflammatory pathways are an area of active research. The potential influence of this compound on the lipoxygenase and phospholipase A2 pathways, though not definitively established for this specific drug, warrants consideration based on the known pharmacology of related compounds.

Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators. Some NSAIDs have been shown to inhibit LOX enzymes. For instance, ketoprofen has demonstrated inhibitory effects on the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes.[7] This dual inhibition of both COX and LOX pathways could contribute to a broader anti-inflammatory effect. Further investigation is required to determine if this compound shares this property.

Phospholipase A2 (PLA2) Activity

Phospholipase A2 (PLA2) is the enzyme responsible for releasing arachidonic acid from membrane phospholipids, the initial and rate-limiting step in the synthesis of both prostaglandins and leukotrienes.[8] Inhibition of PLA2 would, therefore, represent a more upstream anti-inflammatory intervention. While some studies have explored the interaction of NSAIDs with PLA2, direct evidence of this compound's activity on this enzyme is currently lacking.[9]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and Sites of this compound Action

The following diagram illustrates the arachidonic acid metabolic pathway and the putative points of inhibition by this compound.

Caption: Arachidonic acid cascade and this compound's inhibitory targets.

Experimental Workflow for In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2.

Caption: Workflow for in vitro COX inhibition assay.

Detailed Experimental Protocols

The following provides a representative protocol for an in vitro cyclooxygenase inhibition assay, which can be adapted to evaluate the inhibitory potency of this compound.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

This compound

-

Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid solution

-

TMPD solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound and reference inhibitors in DMSO.

-

Create a series of dilutions of the test compounds in the assay buffer.

-

Prepare a solution of arachidonic acid in ethanol.

-

Prepare a fresh solution of TMPD in assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of assay buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme solution

-

10 µL of the test compound dilution or vehicle (DMSO) for control wells.

-

-

For background wells, add 160 µL of assay buffer and 10 µL of Heme.

-

Incubate the plate at 25°C for 5 minutes.

-

Add 20 µL of the TMPD solution to each well.

-

Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

-

-

Measurement:

-

Immediately after adding arachidonic acid, shake the plate for a few seconds to ensure mixing.

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader. The reading should be taken within 5 minutes of initiating the reaction.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from the absorbance of the sample and control wells.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

-

Conclusion

This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. While its precise selectivity for COX-1 versus COX-2 requires further quantitative elucidation, some evidence points towards a preferential inhibition of COX-2. The potential for this compound to modulate other inflammatory pathways, such as the lipoxygenase pathway, remains an area for future investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers and drug development professionals to further explore and characterize the intricate mechanism of action of this compound. A more comprehensive understanding of its pharmacological profile will be instrumental in optimizing its clinical application and developing next-generation anti-inflammatory agents.

References

- 1. Analgesic - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. KR20080026090A - Methods and Compositions for Treating Pain - Google Patents [patents.google.com]

- 5. This compound | C22H20N2O2 | CID 68801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101269073A - Externally used anti-inflammatory pharmaceutical composition containing this compound and preparation method thereof - Google Patents [patents.google.com]

- 7. Pilot studies demonstrate the potential benefits of antiinflammatory therapy in human lymphedema - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Buy this compound | 60576-13-8 | >98% [smolecule.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Piketoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic and anti-inflammatory properties. Chemically, it is an amide derivative of ketoprofen, belonging to the benzophenone class of compounds. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway of this compound, tailored for professionals in the fields of chemical and pharmaceutical research. This document elucidates the structural characteristics, outlines the synthetic methodology, and presents key physicochemical and spectroscopic data to support further research and development.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide, is a chiral molecule that is typically used as a racemate.[1] Its chemical structure is characterized by a central propionamide moiety, substituted with a 3-benzoylphenyl group at the alpha-carbon and a 4-methyl-2-pyridyl group at the amide nitrogen.

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide |

| CAS Number | 60576-13-8[1][2] |

| Molecular Formula | C₂₂H₂₀N₂O₂[1][2] |

| Molecular Weight | 344.41 g/mol [1][2] |

| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |

| InChI Key | ASFKKFRSMGBFRO-UHFFFAOYSA-N |

Below is a diagram illustrating the chemical structure of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from the readily available NSAID, ketoprofen. The synthesis pathway is outlined below.

Synthesis Pathway

The synthesis of this compound from ketoprofen can be visualized as a two-step chemical transformation. The first step involves the conversion of the carboxylic acid group of ketoprofen into a more reactive acyl chloride. The second step is the amidation of this acyl chloride with 2-amino-4-methylpyridine to form the final product.

Experimental Protocol

The synthesis is typically carried out as follows, based on principles of amide bond formation:

Step 1: Formation of 2-(3-benzoylphenyl)propanoyl chloride

-

To a solution of ketoprofen (1 equivalent) in an inert anhydrous solvent such as dichloromethane (DCM) or toluene, a chlorinating agent is added. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation (1.1 to 1.5 equivalents).

-

A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1 to 3 hours, or until the evolution of gas (HCl or a mixture of HCl, CO, and CO₂) ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amidation to form this compound

-

The crude 2-(3-benzoylphenyl)propanoyl chloride is dissolved in a fresh portion of an inert anhydrous solvent like DCM.

-

To this solution, 2-amino-4-methylpyridine (1 to 1.2 equivalents) is added, followed by a non-nucleophilic base such as triethylamine or pyridine (1.5 to 2 equivalents) to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature for several hours (typically 4 to 12 hours) until the reaction is complete, as monitored by TLC.

-

After the reaction is complete, the mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and acidic byproducts, and finally with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Data

| Property | Data |

| Melting Point | The hydrochloride salt of this compound has a reported melting point of 180-182 °C. |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), methylene chloride, and ethanol. Insoluble in water. |

| ¹H NMR (Expected) | Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm. Pyridyl Protons: Signals corresponding to the substituted pyridine ring. CH Proton (chiral center): A quartet coupled to the adjacent methyl group. CH₃ Protons (chiral center): A doublet. CH₃ Proton (on pyridine): A singlet. |

| ¹³C NMR (Expected) | Carbonyl Carbons (C=O): Signals expected in the downfield region (>170 ppm for the amide and >190 ppm for the ketone). Aromatic and Pyridyl Carbons: Multiple signals in the aromatic region (120-160 ppm). Aliphatic Carbons: Signals for the methine and methyl carbons. |

| Infrared (IR) (Expected) | N-H stretch: Around 3300 cm⁻¹. C=O stretch (amide): Around 1680 cm⁻¹. C=O stretch (ketone): Around 1655 cm⁻¹. C=C stretch (aromatic): Around 1600 cm⁻¹ and 1480 cm⁻¹. |

| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 345.1603 for the protonated molecule. |

Conclusion

This technical guide provides essential information on the chemical structure and synthesis of this compound for a scientific audience. The well-defined synthesis route, starting from ketoprofen, offers a straightforward approach for its preparation in a laboratory setting. The provided physicochemical and expected spectroscopic data serve as a valuable reference for characterization and quality control. Further research into the chiral separation of this compound enantiomers and the exploration of alternative synthetic methodologies could provide deeper insights into its chemical and pharmacological properties.

References

Pharmacological Profile of Piketoprofen: A Technical Guide to its Cyclooxygenase-2 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from ketoprofen and is primarily formulated for topical application.[1] Its therapeutic effects, including analgesia and anti-inflammation, are rooted in the inhibition of prostaglandin synthesis.[2][3] This is achieved through the blockade of cyclooxygenase (COX) enzymes. This technical guide provides a detailed examination of the pharmacological profile of this compound, with a specific focus on its activity as a COX-2 inhibitor. Due to a lack of publicly available quantitative data on this compound's specific COX-1 and COX-2 inhibitory concentrations, this guide utilizes data from its parent compound, S-(+)-Ketoprofen, as a relevant proxy to infer its potential activity. The methodologies for key experiments to determine COX inhibition are detailed, and signaling pathways and experimental workflows are visually represented.

Introduction to this compound and its Mechanism of Action

This compound is a derivative of the well-established NSAID, ketoprofen.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[4] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for an NSAID, as it can reduce the risk of gastrointestinal side effects associated with the inhibition of COX-1's protective functions.[2] Some evidence suggests that this compound exhibits selective modulation of COX-2 over COX-1.[3]

Topical application of NSAIDs like this compound allows for localized drug delivery to the site of pain and inflammation, achieving high tissue concentrations with minimal systemic absorption.[5] This targeted approach aims to reduce the incidence of systemic adverse effects commonly associated with oral NSAID administration.[5]

Quantitative Analysis of COX Inhibition

The following table summarizes the reported IC50 values for S-(+)-Ketoprofen against COX-1 and COX-2. It is important to note that while this compound is a derivative of ketoprofen, their pharmacological profiles may not be identical. This data is presented to provide a foundational understanding of the potential COX-inhibitory activity of a closely related compound.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| S-(+)-Ketoprofen | 1.9 | 27 | 0.07 |

Data sourced from studies on S-(+)-Ketoprofen and may not be fully representative of this compound.

Signaling Pathways and Logical Relationships

Prostaglandin Synthesis and COX-2 Inhibition

The following diagram illustrates the signaling pathway leading to the production of pro-inflammatory prostaglandins and the point of intervention by a COX-2 inhibitor like this compound.

Caption: Simplified signaling pathway of prostaglandin synthesis and the inhibitory action of this compound on COX-2.

Logical Relationship of Topical this compound Action

This diagram outlines the logical sequence from the topical application of this compound to the resulting therapeutic effect.

Caption: Logical progression from topical application of this compound to its therapeutic outcome.

Experimental Protocols

The following is a detailed protocol for a human whole blood assay, a standard in vitro method to determine the COX-1 and COX-2 inhibitory activity of a test compound like this compound.

Objective

To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2 in a human whole blood matrix.

Materials

-

Freshly drawn human venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.

-

Anticoagulant (e.g., heparin).

-

This compound of high purity.

-

Vehicle for dissolving this compound (e.g., dimethyl sulfoxide, DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Enzyme-linked immunosorbent assay (ELISA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

-

Sterile 96-well culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

Pipettes and sterile tips.

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining COX-1 and COX-2 inhibition using the human whole blood assay.

Procedure

-

Blood Collection: Draw venous blood from healthy volunteers into tubes containing heparin.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve the final desired concentrations in the blood samples.

-

Aliquoting: Aliquot the whole blood into the wells of a sterile 96-well plate.

-

Incubation with this compound: Add the different concentrations of this compound or the vehicle control (DMSO) to the blood aliquots and incubate for 15-60 minutes at 37°C.

-

COX-1 Activity Measurement (TxB2 Production):

-

To measure COX-1 activity, allow the blood samples to clot for 60 minutes at 37°C. This stimulates platelet aggregation and the production of TxA2, a COX-1-dependent product.

-

Centrifuge the clotted blood samples to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Measure the concentration of the stable metabolite of TxA2, Thromboxane B2 (TxB2), in the serum using a specific ELISA kit.

-

-

COX-2 Activity Measurement (PGE2 Production):

-

To measure COX-2 activity, stimulate the whole blood aliquots (pre-incubated with this compound or vehicle) with LPS (e.g., 10 µg/mL) for 24 hours at 37°C in a CO2 incubator to induce the expression of COX-2 in monocytes.

-

After incubation, centrifuge the samples to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Quantify the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the plasma using a specific ELISA kit.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the percentage inhibition of TxB2 production (for COX-1) and PGE2 production (for COX-2) relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value for both COX-1 and COX-2 by fitting the data to a sigmoidal dose-response curve.

-

Calculate the COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion

This compound, a topical NSAID derived from ketoprofen, exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase enzymes. While direct quantitative data on its COX-1/COX-2 selectivity is limited, data from its parent compound, S-(+)-Ketoprofen, suggests potent inhibition of both isoforms. The human whole blood assay provides a robust and physiologically relevant method for determining the precise inhibitory profile of this compound. The development and characterization of topical NSAIDs with favorable COX-2 selectivity remain a key area of research in the pursuit of effective and safer treatments for localized pain and inflammation. Further studies are warranted to definitively establish the COX-1/COX-2 inhibitory profile of this compound and to correlate these findings with its clinical efficacy and safety.

References

An In-Depth Technical Guide to Piketoprofen: Chemical Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Piketoprofen, a non-steroidal anti-inflammatory drug (NSAID). It details the compound's chemical and physical properties, provides a step-by-step protocol for its synthesis from the parent compound Ketoprofen, and elucidates its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering critical data and methodologies in a structured format.

Introduction

This compound is a second-generation NSAID derived from Ketoprofen.[1] It is primarily formulated for topical application to treat inflammatory and painful musculoskeletal disorders.[1] Chemically, it is the 4-picolinamide of Ketoprofen, a modification that influences its pharmacokinetic and pharmacodynamic properties.[2] This guide will delve into the core technical aspects of this compound, providing essential data and protocols for scientific and research applications.

Chemical and Physical Properties

This compound's identity and characteristics are defined by its fundamental chemical and physical properties. These quantitative data points are crucial for its formulation, delivery, and interaction with biological systems.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 60576-13-8[3] |

| IUPAC Name | 2-(3-benzoylphenyl)-N-(4-methyl-2-pyridinyl)propanamide[3] |

| Molecular Formula | C₂₂H₂₀N₂O₂[3] |

| Synonyms | Calmatel, Piketoprofene, Piketoprofeno[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 344.41 g/mol [4] |

| Melting Point | Hydrochloride salt: 180-182 °C[5] |

| Boiling Point | 583.5 °C at 760 mmHg[6] |

| Aqueous Solubility | Insoluble[5] |

| Solubility | Soluble in DMSO[7] |

| LogP | 4.43620[6] |

| Density | 1.195 g/cm³[6] |

| Flash Point | 306.7 °C[6] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is achieved through the amidation of its parent compound, Ketoprofen. This process involves the conversion of the carboxylic acid group of Ketoprofen into a more reactive acyl chloride, which is then reacted with 2-amino-4-methylpyridine.

Materials and Reagents

-

Ketoprofen

-

Thionyl chloride (SOCl₂)

-

2-amino-4-methylpyridine

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Synthesis Procedure

Step 1: Formation of Ketoprofen Acyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Ketoprofen in an excess of thionyl chloride.

-

Gently reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting oily residue is Ketoprofen acyl chloride.

Step 2: Amidation with 2-amino-4-methylpyridine

-

Dissolve the crude Ketoprofen acyl chloride obtained in Step 1 in anhydrous diethyl ether.

-

In a separate flask, dissolve 2-amino-4-methylpyridine in anhydrous pyridine.

-

Cool the 2-amino-4-methylpyridine solution in an ice bath and slowly add the solution of Ketoprofen acyl chloride with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3-4 hours.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with water until the aqueous layer is neutral.

-

Dry the ethereal layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound from Ketoprofen.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

This compound is reported to be a selective inhibitor of COX-2 over COX-1, which theoretically offers the advantage of reducing inflammation with a lower risk of gastrointestinal side effects associated with the inhibition of COX-1.[8] By blocking the action of COX-2, this compound prevents the synthesis of prostaglandins (PGE₂, PGI₂, etc.) at the site of inflammation, thereby reducing vasodilation, edema, and pain.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound via COX inhibition.

Conclusion

This compound is a significant derivative of Ketoprofen with a well-defined mechanism of action and established synthetic route. This technical guide provides researchers and drug development professionals with a foundational understanding of its chemical properties, a detailed protocol for its synthesis, and a clear visualization of its interaction with the prostaglandin synthesis pathway. The compiled data and methodologies are intended to facilitate further research and development in the field of non-steroidal anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C22H20N2O2 | CID 68801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. CN101269073A - Externally used anti-inflammatory pharmaceutical composition containing this compound and preparation method thereof - Google Patents [patents.google.com]

- 6. This compound | CAS#:60576-13-8 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. What is this compound used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Early Preclinical Efficacy of Piketoprofen and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) currently in the research phase of development, showing potential for the treatment of a variety of inflammatory conditions.[1] As with other NSAIDs, its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain.[1][2] Notably, early research suggests that this compound may selectively modulate COX-2 over COX-1, a characteristic that could potentially reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1]

Due to the limited availability of specific preclinical data on this compound, this guide will focus on the extensive preclinical efficacy data of its parent compound, Ketoprofen, and its pharmacologically active S-(+)-enantiomer, Dexketoprofen. The findings from these related compounds provide a strong foundation for understanding the potential therapeutic profile of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic properties of Ketoprofen and its derivatives stem from their ability to block the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes involved in inflammation, pain sensitization, and fever. By inhibiting this crucial step, these compounds effectively reduce the production of these pro-inflammatory mediators. The S-(+)-enantiomer (Dexketoprofen) is primarily responsible for the inhibition of prostaglandin synthesis.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo preclinical efficacy of Ketoprofen and its enantiomers.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | Enzyme | Assay System | IC50 | Reference |

| S-(+)-Ketoprofen | COX-1 | - | 1.9 nM | [3] |

| S-(+)-Ketoprofen | COX-2 | - | 27 nM | [3] |

| S-Ketoprofen | COX-2 | Guinea Pig Whole Blood | 0.024 µmol/L | [4] |

| S-Ketoprofen | COX-2 | Human Monocytes | 2-25 nmol/L | [4] |

| S-Ketoprofen | COX-2 | Sheep Placenta | 5.3 µmol/L | [4] |

| R-Ketoprofen | COX-2 | Sheep Placenta | ≥ 80 µmol/L | [4] |

Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy

| Compound | Model | Species | Endpoint | ED50 (95% CI) | Reference |

| Ketoprofen (1% gel) | Carrageenan-induced Paw Edema | Rat | Topical | 2.2 mg/kg | [5] |

| Ketoprofen (suspension) | Carrageenan-induced Paw Edema | Rat | Oral | 6.1 mg/kg | [5] |

| R-Ketoprofen | Carrageenan-evoked Hyperalgesia | Guinea Pig | Analgesia | 223 µmol/kg (157-289) | [6] |

| S-Ketoprofen | Carrageenan-evoked Hyperalgesia | Guinea Pig | Analgesia | 523 µmol/kg (462-584) | [6] |

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used acute inflammatory model to evaluate the efficacy of anti-inflammatory agents.

Protocol:

-

Animals: Male Wistar rats (or other suitable strain) weighing between 150-200g are used.

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.

-

Drug Administration: The test compound (e.g., Ketoprofen) is administered, typically orally or topically, at a predetermined time before the induction of inflammation. A control group receives the vehicle.

-

Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

-

Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group. The ED50, the dose that causes a 50% reduction in edema, can then be determined.

Acetic Acid-Induced Writhing Test in Mice

This is a chemical-induced pain model used to screen for peripherally acting analgesics.[8]

Protocol:

-

Animals: Swiss albino mice of either sex (20-25g) are typically used.

-

Housing: Animals are maintained under standard laboratory conditions.

-

Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally or orally) a set time before the acetic acid injection.

-

Induction of Writhing: An intraperitoneal injection of 0.6% acetic acid solution (typically 10 mL/kg body weight) is administered.[9][10]

-

Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, usually 10-20 minutes.[8][10]

-

Data Analysis: The percentage of analgesic activity is calculated as the reduction in the number of writhes in the treated group compared to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Source: Purified COX-1 (e.g., from ram seminal vesicles) and COX-2 (e.g., from sheep placenta or recombinant sources) are used.[4]

-

Reaction Mixture: The assay is typically conducted in a buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Quantification of Product: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various techniques, including enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of prostaglandin production (IC50) is calculated by plotting the percent inhibition against the log of the compound concentration.[11]

Conclusion

The preclinical data for Ketoprofen and Dexketoprofen demonstrate potent anti-inflammatory and analgesic efficacy, primarily through the inhibition of COX enzymes. These findings provide a strong rationale for the continued investigation of this compound as a potentially safer NSAID with selective COX-2 inhibition. The experimental models and protocols outlined in this guide serve as a foundation for further preclinical evaluation of this compound and other novel anti-inflammatory agents. As research progresses, a more complete efficacy and safety profile for this compound will emerge, clarifying its therapeutic potential.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbcp.com [ijbcp.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Topical Piketoprofen Application: An In-depth Technical Guide

Introduction

Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) used topically for the management of pain and inflammation associated with musculoskeletal conditions.[1] Chemically, it is the 4-picolineamide of ketoprofen.[1] Given this close structural relationship, the toxicological profile of this compound is anticipated to be similar to that of ketoprofen, a well-studied NSAID known for its potential to induce photosensitivity reactions.[2][3][4]

This technical guide provides a comprehensive overview of the toxicological profile of topical this compound, with a focus on data relevant to researchers, scientists, and drug development professionals. Due to the scarcity of specific data on this compound, this document synthesizes information from studies on ketoprofen and related compounds, alongside standardized experimental protocols, to build a predictive toxicological assessment.

Toxicological Endpoints

Acute Dermal Toxicity

Skin Irritation and Sensitization

There are clinical reports of allergic contact dermatitis and photocontact dermatitis associated with the topical use of this compound.[6][7] Photopatch testing has confirmed positive reactions to this compound, with observed cross-reactivity to ketoprofen and dexketoprofen.[6] This cross-reactivity is attributed to the benzophenone moiety present in the chemical structure of these compounds.[6]

In a comparative study, a 1.8% this compound cream was associated with a 65% response rate in treating extra-articular rheumatism, with local adverse events reported.[5]

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method assesses the potential of a chemical to induce skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Test System: A commercially available, validated reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

Following exposure, the test substance is removed by washing.

-

The tissues are transferred to fresh medium and incubated for a further post-exposure period (e.g., 42 hours).

-

Cell viability is assessed by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and quantified spectrophotometrically.

-

-

Interpretation: A reduction in cell viability below a defined threshold (typically ≤ 50%) compared to negative controls indicates that the substance is an irritant.

Phototoxicity

The most significant toxicological concern with topical ketoprofen, and by extension this compound, is photosensitivity, which encompasses both phototoxic and photoallergic reactions.[2][3][4] The mechanism of ketoprofen-induced phototoxicity is understood to involve the absorption of UVA radiation, leading to the generation of reactive oxygen species (ROS) and free radicals.[2][4][8] These reactive species can cause damage to cellular components, including cell membranes and DNA.[2][4] DNA damage can manifest as single-strand breaks and the formation of pyrimidine dimers.[4]

Proposed Signaling Pathway for NSAID-Induced Phototoxicity

Caption: Proposed mechanism of this compound-induced phototoxicity.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test (based on OECD TG 432)

This assay is used to identify the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.

-

Test System: Balb/c 3T3 mouse fibroblast cell line.

-

Procedure:

-

Cells are seeded in 96-well plates and incubated for 24 hours to form a monolayer.

-

Cells are treated with a range of concentrations of the test substance for a short period (e.g., 1 hour).

-

One set of plates is exposed to a non-cytotoxic dose of simulated solar radiation (UVA/Vis), while a duplicate set is kept in the dark.

-

The test substance is washed out, and the cells are incubated for another 24 hours.

-

Cell viability is determined using the Neutral Red Uptake (NRU) assay, which measures the accumulation of the dye in the lysosomes of viable cells.

-

-

Interpretation: The concentration-response curves for the irradiated and non-irradiated cells are compared. A Photo-Irritation Factor (PIF) is calculated from the IC50 values. A PIF > 5 is a strong indicator of phototoxic potential.

Genotoxicity

There is no specific genotoxicity data available for this compound. However, studies on related compounds provide some insight. Ketoprofen has been shown to possess cytotoxic and genotoxic potential at higher concentrations in in vitro assays, such as the comet assay on mouse lymphocytes and the MTT assay on Vero cells. Dexketoprofen has also demonstrated cytotoxic and genotoxic effects on human lymphocytes in vitro.[9]

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This method is used to detect DNA damage in individual cells.

-

Test System: Isolated cells (e.g., human or animal lymphocytes).

-

Procedure:

-

A suspension of cells is treated with various concentrations of the test substance.

-

The cells are then embedded in a thin layer of agarose on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving behind the DNA-containing nucleoids.

-

The slides are placed in an electrophoresis chamber and exposed to an electric field, which causes the migration of fragmented DNA out of the nucleoid, forming a "comet" shape.

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

-

Interpretation: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. An increase in these parameters compared to control cells indicates genotoxic potential.

Subchronic and Chronic Toxicity

No specific subchronic or chronic dermal toxicity studies for this compound were identified. For topical drugs intended for long-term use, these studies are crucial for assessing cumulative local and systemic toxicity. Such studies typically involve daily application of the drug to the skin of animals (e.g., rats, minipigs) for extended periods (e.g., 90 days for subchronic, up to 2 years for chronic studies) to determine the No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity

There is no available data on the carcinogenic potential of this compound. Carcinogenicity bioassays are long-term studies, typically conducted in two rodent species, to evaluate the tumor-forming potential of a substance after chronic exposure.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for topical this compound is not available. Systemic use of NSAIDs is generally contraindicated during the third trimester of pregnancy due to the risk of premature closure of the fetal ductus arteriosus. While systemic absorption from topical application is low, the potential for fetal effects cannot be entirely ruled out, especially with widespread use or use on compromised skin.

Data Presentation

Table 1: Summary of Qualitative Toxicological Findings for this compound and Ketoprofen

| Toxicological Endpoint | This compound | Ketoprofen (as a surrogate) |

| Acute Dermal Toxicity | No data available; expected to be low. | No data on acute lethality from topical application. |

| Skin Irritation | Allergic contact dermatitis reported.[6][7] | Can cause skin irritation. |

| Skin Sensitization | Allergic contact dermatitis reported.[6][7] | Can act as a skin sensitizer. |

| Phototoxicity | Photocontact dermatitis reported; cross-reactivity with ketoprofen.[6] | Well-documented phototoxic and photoallergic potential.[2][3][4] |

| Genotoxicity | No data available. | Genotoxic potential observed at high concentrations in vitro. |

| Carcinogenicity | No data available. | No conclusive data available. |

| Reproductive Toxicity | No data available; caution advised during pregnancy.[10] | Systemic use contraindicated in late pregnancy. |

Table 2: Key Parameters of In Vitro Genotoxicity Studies on Ketoprofen

| Assay | Cell Type | Concentrations Tested | Endpoint Measured | Outcome | Reference |

| Comet Assay | Mouse Lymphocytes | 0.5 - 8 mM | DNA strand breaks | Genotoxic at ≥ 4.5 mM | |

| MTT Assay | Vero Cells | 0.5 - 8 mM | Cytotoxicity (Cell Viability) | Cytotoxic at ≥ 6 mM (CC50 = 5.2 mM) |

Mandatory Visualizations

General Experimental Workflow for Toxicological Assessment of a Topical Drug

Caption: General workflow for topical drug toxicology testing.

Conclusion

The toxicological profile of topical this compound is largely inferred from its close structural analog, ketoprofen. The primary concern appears to be local skin reactions, including allergic contact dermatitis and, most notably, photosensitivity reactions (phototoxicity and photoallergy). The mechanism of phototoxicity is likely mediated by the generation of reactive oxygen species upon UVA exposure, leading to cellular and DNA damage. While data on other toxicological endpoints such as acute, subchronic, and chronic toxicity, as well as carcinogenicity and reproductive toxicity, are not available for this compound, caution is warranted, particularly regarding use during pregnancy. Further in vitro and in vivo studies specifically on this compound are necessary to definitively establish its safety profile. Researchers and drug development professionals should consider the potential for photosensitivity as a key aspect in the non-clinical and clinical development of topical this compound formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Photosensitivity to ketoprofen: mechanisms and pharmacoepidemiological data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ceji.termedia.pl [ceji.termedia.pl]

- 4. Review paper Photosensitivity to selected topical nonsteroidal anti-inflammatory drugs preparations – a review of literature data and author’s own experience [ceji.termedia.pl]

- 5. Topical NSAIDs for chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Allergic contact dermatitis from topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An in vitro investigation of genotoxic effects of dexketoprofen trometamol on healthy human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is this compound used for? [synapse.patsnap.com]

Piketoprofen Solubility: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of piketoprofen, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details relevant experimental methodologies for its determination, and presents a visual workflow to guide laboratory practice.

Introduction to this compound

This compound is a derivative of ketoprofen, primarily utilized in topical formulations for its anti-inflammatory and analgesic properties. Understanding its solubility in various solvents is a critical parameter for formulation development, analytical method development, and assessing its bioavailability. This guide addresses the solubility of this compound in common laboratory solvents.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions of its solubility in several common laboratory solvents have been established. The following table summarizes the available information.

| Solvent | Solubility Description |

| Water | Practically Insoluble |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Methylene Chloride | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. For poorly water-soluble drugs like this compound, several established methods can be employed to obtain accurate and reproducible quantitative data. The following protocols are standard in the pharmaceutical sciences and are applicable to the determination of this compound solubility.

Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected laboratory solvent (e.g., ethanol, methanol, acetone, water). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

Sample Collection and Preparation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the supernatant through a sub-micron filter (e.g., 0.22 µm or 0.45 µm) to remove any undissolved particles. Adsorption of the solute to the filter should be evaluated and accounted for if significant.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The equilibrium solubility is calculated by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a precise and widely used analytical technique for the quantification of active pharmaceutical ingredients.

Typical HPLC Parameters for this compound Analysis:

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is typical. The exact ratio and pH will depend on the specific method development.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Quantification: A calibration curve is constructed by plotting the peak area response of standard solutions of known this compound concentrations versus their concentrations. The concentration of this compound in the test samples is then determined by interpolating their peak area responses from the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides a summary of its known qualitative solubility characteristics and outlines the standard, validated methodologies for its precise quantitative determination. The provided experimental workflow serves as a practical guide for researchers and scientists in the field of drug development to ascertain this critical physicochemical property. The application of these robust methods will enable the generation of reliable solubility data, which is essential for the successful formulation and development of this compound-containing products.

Methodological & Application

Application Notes and Protocols for Piketoprofen in In Vivo Animal Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Piketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to ketoprofen. Currently, there is a limited amount of publicly available data on the specific dosage of this compound for in vivo animal models of arthritis. The following application notes and protocols are based on established methodologies for related NSAIDs, primarily ketoprofen, and common practices for inducing and evaluating arthritis in animal models. These guidelines are intended to serve as a starting point for researchers, and dose-finding studies for this compound are highly recommended.

Introduction

This compound, a derivative of ketoprofen, is an NSAID with potential anti-inflammatory and analgesic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2] Animal models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are crucial for the pre-clinical evaluation of novel anti-inflammatory agents like this compound. These models mimic the pathological features of human rheumatoid arthritis, providing a platform to assess efficacy and determine optimal dosing.

Mechanism of Action: COX Inhibition

This compound is believed to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By blocking COX enzymes, this compound reduces the synthesis of these inflammatory mediators.

References

Application Notes and Protocols for Topical Piketoprofen Formulation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and evaluation of piketoprofen for topical drug delivery. This compound, a non-steroidal anti-inflammatory drug (NSAID), holds promise for localized treatment of inflammatory conditions.[1][2] This document outlines formulation strategies, detailed experimental protocols for characterization, and the underlying mechanism of action.

Formulation Strategies for Topical this compound

This compound can be formulated into various semi-solid dosage forms for topical application, including creams, gels, and ointments. A Chinese patent (CN101269073A) discloses anti-inflammatory compositions for external use containing this compound. According to the patent, the concentration of this compound can range from 0.5% to 5% by weight, with a preferred concentration of 1% to 3%.

The choice of formulation base is critical for drug stability, release, and skin permeation. The matrix components for this compound topical formulations can include:

-

Hydrophilic Polymers: Such as Carbopol® polymers, polyethylene glycol (PEG), and polyvinylpyrrolidone (PVP) to form the gel structure.

-

Oily Components: Including hexadecanol, glyceryl monostearate, and liquid paraffin for creams and ointments.

-

Nonionic Surfactants: To ensure the stability of emulsions.

-

Penetration Enhancers: Such as oleic acid, menthol, ethanol, and dimethyl sulfoxide (DMSO) to improve skin absorption.

-

Other Excipients: Including antioxidants, antiseptics, and buffering agents to maintain the desired pH (typically between 5 and 7).

Table 1: Example Formulations for Topical this compound (Based on CN101269073A)

| Formulation Type | Ingredients | Purpose |

| Gel | This compound, Carbopol 934, Polyethylene Glycol, PVP, Glacial Acetic Acid, Triethanolamine, Water | Active ingredient, Gelling agent, Co-gelling agent, Solubilizer, Solvent, Neutralizing agent, Vehicle |

| Cream (Emulsifiable Paste) | Oil Phase: this compound, Hexadecanol, Glyceryl Monostearate, Liquid Paraffin, Ethanol | Active ingredient, Thickener, Emulsifier, Emollient, Solvent |

| Aqueous Phase: Purified Water | Vehicle |

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. Some evidence suggests that this compound may exhibit selective modulation of COX-2 over COX-1, which could potentially reduce gastrointestinal side effects associated with non-selective NSAIDs.[2]

Experimental Protocols

Due to the limited availability of specific quantitative data for this compound, the following protocols and data tables are based on extensive research on the closely related compound, ketoprofen. These methodologies are directly applicable to the study of topical this compound formulations.

In Vitro Drug Release Studies

This protocol determines the rate at which this compound is released from a semi-solid formulation.

Protocol:

-

Apparatus: Utilize a Franz diffusion cell apparatus.

-

Membrane: A synthetic membrane (e.g., cellulose acetate) should be mounted between the donor and receptor compartments of the Franz cell.

-

Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintain a constant temperature of 32 ± 0.5°C with continuous stirring.

-

Sample Application: Apply a known quantity of the this compound formulation to the surface of the membrane in the donor compartment.

-

Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium.

-

Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Data Calculation: Calculate the cumulative amount of this compound released per unit area over time. The release kinetics can be evaluated by fitting the data to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas).

Table 2: Example In Vitro Release Data for Ketoprofen Formulations

| Formulation | Drug Concentration (%) | Release Rate (µg/cm²/h) | Release Model |

| 1% Carbopol Cream | 1 | 150 ± 12 | Higuchi |

| 5% Carbopol Gel | 5 | 350 ± 25 | Higuchi |

| 2.5% Hydrogel | 2.5 | 210 ± 18 | Korsmeyer-Peppas |

Note: Data is illustrative and based on ketoprofen studies.[3][4]

In Vitro Skin Permeation Studies

This protocol assesses the permeation of this compound through the skin to predict its in vivo performance.

Protocol:

-

Skin Preparation: Use excised human or animal (e.g., rat, pig) skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Apparatus and Receptor Medium: The setup is similar to the in vitro release study.

-

Sample Application: Apply the this compound formulation to the skin surface.

-

Sampling and Analysis: Collect samples from the receptor medium at various time points and quantify the this compound concentration.

-

Data Calculation: Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) from the cumulative amount of drug permeated per unit area versus time plot.

Table 3: Example Skin Permeation Parameters for Ketoprofen Formulations

| Formulation | Drug Concentration (%) | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |

| 10% Anhydrous Gel | 10 | 2.22 | - |

| 10% Aqueous Gel | 10 | 2.50 | - |

| 2.5% Gel | 2.5 | - | 6.50 |

Note: Data is illustrative and based on ketoprofen studies.[5][6]

In Vivo Anti-inflammatory Activity Studies

This protocol evaluates the anti-inflammatory efficacy of topical this compound formulations in an animal model.

Protocol:

-

Animal Model: The carrageenan-induced paw edema model in rats is a commonly used model for acute inflammation.

-

Grouping: Divide the animals into groups: a control group (no treatment), a placebo group (vehicle only), and a test group (this compound formulation).

-

Formulation Application: Apply a specified amount of the formulation to the plantar surface of the rat's hind paw.

-

Induction of Inflammation: After a set period, induce inflammation by injecting a solution of carrageenan into the sub-plantar tissue of the paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals after carrageenan injection.

-

Data Calculation: Calculate the percentage inhibition of edema for the test group compared to the control group.

Table 4: Example Anti-inflammatory Activity of Ketoprofen Formulations in a Rat Model

| Formulation | Drug Concentration (%) | Maximum Edema Inhibition (%) |

| 1% Carbopol Cream | 1 | 45 |

| 5% Carbopol Gel | 5 | 60 |

| Commercial Ketoprofen Gel | 2.5 | 55 |

Note: Data is illustrative and based on ketoprofen studies.[3][4]

Conclusion

The formulation of this compound for topical delivery presents a promising approach for the localized treatment of inflammation and pain. The protocols and data presented, adapted from studies on the closely related compound ketoprofen, provide a robust framework for the development and evaluation of novel this compound formulations. Further research is warranted to establish specific quantitative data for this compound to optimize its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro release and antiinflammatory activity of topical formulations of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the in vitro human skin percutaneous absorption of ketoprofen in topical anhydrous and aqueous gels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Piketoprofen Stability Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the stability testing of Piketoprofen. Due to the limited availability of specific stability-indicating methods for this compound, this document leverages established and validated methods for Ketoprofen, a structurally similar non-steroidal anti-inflammatory drug (NSAID). The methodologies provided can be adapted and validated for the analysis of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of drug substances and their degradation products. A stability-indicating HPLC method is crucial for accurately measuring the drug concentration in the presence of its degradants.

Application Note:

A reversed-phase HPLC (RP-HPLC) method is recommended for the stability testing of this compound. This method separates the active pharmaceutical ingredient (API) from its potential degradation products formed under various stress conditions. The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is based on a validated method for Ketoprofen and can be used as a starting point for this compound analysis.[1]

1. Instrumentation:

-

HPLC system with a UV-Vis detector

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v)[2] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 254 nm[4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25 °C |

3. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

-

Sample Solution: Prepare the sample solution from the drug product to obtain a theoretical concentration of 100 µg/mL of this compound in the mobile phase.

-

Placebo Solution: Prepare a solution of the placebo (excipients without the API) in the same manner as the sample solution.

4. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5][6][7] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 80°C for 2 hours. Neutralize the solution before injection.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution before injection.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light.

5. Analysis: Inject the standard, sample, placebo, and stressed samples into the HPLC system and record the chromatograms.

6. Data Presentation:

Table 1: System Suitability Parameters for HPLC Method

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Table 2: Validation Summary of the HPLC Method (Hypothetical Data for this compound)

| Parameter | Result |

| Linearity (µg/mL) | 10 - 150 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.3 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Workflow for Forced Degradation and HPLC Analysis

Caption: Workflow for forced degradation studies and subsequent HPLC analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers a high sample throughput and is suitable for stability testing. It can be used as an alternative or complementary technique to HPLC.

Application Note:

A stability-indicating HPTLC method can be developed for the simultaneous determination of this compound and its degradation products. The method's specificity is demonstrated by the separation of the drug from its degradants.

Experimental Protocol: Stability-Indicating HPTLC Method

This protocol is based on validated methods for other NSAIDs and can be adapted for this compound.[8][9][10]

1. Instrumentation:

-

HPTLC system with a sample applicator (e.g., Linomat 5)

-

TLC scanner for densitometric analysis

-

Twin-trough developing chamber

-

UV cabinet

2. Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ HPTLC plates |

| Mobile Phase | Toluene: Ethyl Acetate: Glacial Acetic Acid (6:4:0.2, v/v/v)[8] |

| Chamber Saturation Time | 20 minutes |

| Development Distance | 80 mm |

| Detection Wavelength | 284 nm[9] |